Isotopic Enrichment (≥99% Atom D) vs. Unlabeled Lovastatin: Ensuring MS Signal Integrity and Cross-Talk Prevention
Lovastatin-d3 is supplied with ≥99% atom D isotopic enrichment, whereas unlabeled lovastatin contains 0% deuterium incorporation and cannot be used as an internal standard in stable isotope dilution mass spectrometry workflows . This high isotopic enrichment minimizes M+0 signal contribution at the analyte mass channel, preventing cross-talk that would otherwise compromise quantification accuracy at low ng/mL concentrations [1].
| Evidence Dimension | Isotopic enrichment (atom % D) |
|---|---|
| Target Compound Data | ≥99% atom D |
| Comparator Or Baseline | Unlabeled lovastatin: 0% atom D (natural abundance deuterium only) |
| Quantified Difference | ≥99 percentage point absolute difference |
| Conditions | Vendor Certificate of Analysis specifications; applicable to all MS-based quantification workflows |
Why This Matters
Procurement of Lovastatin-d3 with documented ≥99% atom D enrichment is essential for compliance with regulatory bioanalytical method validation requirements and ensures reliable MS signal separation without isotopic cross-contamination.
- [1] Kuujia. Lovastatin-d3 ammonium salt. High chemical purity and isotopic enrichment (>98%) guarantee reliable performance in research applications. View Source
